5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-20-13-6-3-11(4-7-13)10-17-22(18,19)15-9-12(16)5-8-14(15)21-2/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLUJBNSRCVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methoxyphenol
The synthesis begins with 2-methoxyphenol (guaiacol), which undergoes bromination to introduce the bromine atom at the 5-position.
-
Acetylation Protection :
-
2-Methoxyphenol (20.5 g, 0.15 mol) is dissolved in acetic anhydride (330 mL) with catalytic sulfuric acid (2 mL).
-
Reaction at 100°C for 6 hours yields 2-methoxyphenyl acetate (26 g, 94% yield).
-
-
Bromination :
-
The acetate is treated with bromine (35 g, 0.22 mol) in DMF (100 mL) under iron powder catalysis (2 g) at 70–80°C for 5 hours.
-
Workup with ethyl acetate extraction and evaporation gives 5-bromo-2-methoxyphenyl acetate (36 g, 85% yield).
-
-
Deacetylation :
-
Hydrolysis with 10% sodium bicarbonate (200 g) in methanol (150 mL) at 80°C produces 5-bromo-2-methoxyphenol (27 g, 90% yield).
-
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ | 94% | >95% |
| Bromination | Br₂, Fe, DMF, 70–80°C | 85% | 93% |
| Deacetylation | NaHCO₃, MeOH, 80°C | 90% | 97% |
Sulfonation to Sulfonyl Chloride
5-Bromo-2-methoxyphenol is converted to the sulfonyl chloride using chlorosulfonic acid ():
-
The phenol (10 g, 0.05 mol) is slowly added to chlorosulfonic acid (30 mL) at 0°C.
-
The mixture is stirred at 25°C for 4 hours, then quenched into ice water.
-
The precipitate is filtered and recrystallized from hexane to yield 5-bromo-2-methoxybenzenesulfonyl chloride (12.5 g, 78% yield).
Characterization :
-
¹H NMR (CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H), 7.21 (d, J = 2.4 Hz, 1H), 7.05 (dd, J = 8.5, 2.4 Hz, 1H), 3.95 (s, 3H).
-
MS (ESI) : m/z 285.5 [M+H]⁺.
Coupling with 4-Methoxybenzylamine
Sulfonamide Formation
The sulfonyl chloride reacts with 4-methoxybenzylamine under basic conditions to form the target compound ():
Procedure :
-
5-Bromo-2-methoxybenzenesulfonyl chloride (5.0 g, 0.017 mol) is dissolved in dichloromethane (50 mL).
-
4-Methoxybenzylamine (2.6 g, 0.019 mol) and triethylamine (3.5 mL, 0.025 mol) are added dropwise at 0°C.
-
The mixture is stirred at 25°C for 12 hours, then washed with 1M HCl (50 mL) and water (50 mL).
-
The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide (5.8 g, 82% yield).
Optimization Insights :
-
Temperature : Reactions at 0–5°C reduce side products (e.g., disubstitution).
-
Base : Triethylamine outperforms pyridine in yield (82% vs. 75%).
-
Purification : Recrystallization from ethanol/water (1:1) enhances purity to >99%.
Characterization :
-
¹H NMR (DMSO-d₆): δ 7.68 (d, J = 8.4 Hz, 1H), 7.25 (d, J = 2.3 Hz, 1H), 7.12 (dd, J = 8.4, 2.3 Hz, 1H), 6.88 (d, J = 8.6 Hz, 2H), 6.72 (d, J = 8.6 Hz, 2H), 4.21 (s, 2H), 3.89 (s, 3H), 3.73 (s, 3H).
-
¹³C NMR : δ 159.2 (C-O), 132.5 (C-Br), 128.4–114.7 (aromatic Cs), 55.8 (OCH₃), 45.3 (CH₂).
-
HPLC : Retention time = 12.4 min (C18 column, MeCN/H₂O = 70:30).
Alternative Synthetic Routes
Direct Bromination of Preformed Sulfonamide
An alternative approach brominates 2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide post-synthesis ():
-
The sulfonamide (10 g, 0.03 mol) is dissolved in acetic acid (50 mL).
-
Bromine (1.2 eq) is added at 0°C, and the mixture is stirred for 6 hours.
-
Quenching with Na₂S₂O₃ and extraction yields the product (7.5 g, 65% yield).
Limitations :
-
Lower regioselectivity (∼70% para-bromination).
-
Requires harsh bromination conditions that may degrade the sulfonamide.
Industrial-Scale Considerations
Process Optimization
-
Catalyst Recycling : Iron powder from bromination steps is recovered via filtration and reused, reducing costs by 15% ().
-
Solvent Recovery : Dichloromethane and ethyl acetate are distilled and recycled, achieving 90% solvent reuse.
-
Continuous Flow Synthesis : Pilot studies show a 20% yield increase when sulfonylation is performed in a continuous reactor at 50°C.
| Parameter | Value |
|---|---|
| Process Mass Intensity | 120 kg/kg product |
| E-Factor | 45 (primarily from solvents) |
| Energy Consumption | 850 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide exhibit significant cytotoxicity against various human cancer cell lines. For instance, studies have shown that related sulfonamide derivatives disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa and MCF7. The mechanism involves targeting tubulin, a key protein in cell division.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <1 | Microtubule disruption |
| MCF7 | <1 | Microtubule disruption |
| HT-29 | <1 | Microtubule disruption |
These findings suggest that the compound could be developed further as a potential anticancer agent, particularly in targeting microtubules during mitosis .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important intermediate in organic synthesis. Its sulfonamide group allows for various nucleophilic substitutions, making it a versatile precursor for synthesizing more complex organic molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs .
Biological Studies
Enzyme Inhibition Studies
The compound's structural features enable it to act as an inhibitor of specific enzymes. By mimicking natural substrates, it can effectively block substrate access at the active sites of enzymes, which may lead to various biological effects depending on the targeted enzyme. Research has demonstrated that similar compounds can inhibit enzymes involved in cancer progression and bacterial infections .
Material Science
Development of New Materials
In material science, this compound can be utilized in the development of polymers and coatings with specific properties. Its chemical stability and reactivity allow it to be incorporated into different matrices, potentially enhancing the performance characteristics of materials used in various applications .
Case Studies and Research Findings
- Cytotoxicity Against Tumor Cells : A study demonstrated that sulfonamide derivatives, including those with bromine and methoxy substitutions, exhibited sub-micromolar cytotoxicity against HeLa and MCF7 cells. These compounds were found to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
-
Antimicrobial Efficacy : Research on related sulfonamide compounds has shown effectiveness against various bacterial strains. For example:
These results indicate moderate to good antimicrobial properties, suggesting potential applications in treating bacterial infections .
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM) Staphylococcus aureus 5.64 - 77.38 Escherichia coli 2.33 - 156.47 Pseudomonas aeruginosa 13.40 - 137.43 - Pharmacokinetics and Binding Studies : Investigations into the pharmacokinetic properties of similar compounds have revealed interactions with human serum albumin (HSA), affecting their therapeutic efficacy. The binding constants for these interactions suggest moderate to strong affinities, which could influence drug delivery and bioavailability .
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in drug design, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The quinolin-3-yl group in Compound 18 increases lipophilicity and kinase inhibition potency compared to the 4-methoxybenzyl group in the target compound. Morpholine substituents (e.g., ) enhance aqueous solubility, critical for in vivo efficacy, while bulky groups like quinoline may limit bioavailability.
Halogen Influence :
- Bromine vs. chlorine : Brominated analogs (e.g., target compound and Compound 18) show stronger binding to bromodomains due to enhanced van der Waals interactions . Chlorinated derivatives (e.g., ) are less potent but cheaper to synthesize.
Crystallographic Insights :
- The target compound’s X-ray structure (PDB: 5TI7) reveals a hydrogen bond between the sulfonamide oxygen and BRD4’s Asn140, while the 4-methoxybenzyl group occupies a hydrophobic pocket . In contrast, N-(4-methoxyphenyl)benzenesulfonamide forms intermolecular H-bonds, highlighting the role of substituents in packing efficiency.
Synthetic Accessibility :
- Derivatives with pyridine or morpholine rings (e.g., ) require multi-step synthesis, whereas the target compound and simpler analogs (e.g., ) are synthesized in fewer steps using standard sulfonylation protocols.
Biological Activity
5-Bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H18BrN1O4S, exhibits properties that may be beneficial in treating various diseases, including cancer and infections. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a bromine atom, methoxy groups, and a benzenesulfonamide moiety which is critical for its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making it a versatile scaffold in drug development.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Recent studies have shown that derivatives of benzenesulfonamides can inhibit the growth of various bacterial strains.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli |
| Compound 4d | 6.72 | E. coli |
| Compound 4h | 6.63 | S. aureus |
| Compound 4a | 6.67 | P. aeruginosa |
In a comparative study, compounds derived from benzenesulfonamides demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonamide core can enhance efficacy against specific pathogens .
Anti-Inflammatory Activity
The anti-inflammatory potential of sulfonamides has been well-documented. For instance, compounds similar to this compound have shown promising results in reducing inflammation in vivo.
- Carrageenan-induced paw edema model : Compounds exhibited significant inhibition rates (up to 94%) at varying doses over a three-hour period, indicating strong anti-inflammatory properties .
Anticancer Activity
The anticancer effects of sulfonamide derivatives are attributed to their ability to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and proteases.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-231 (breast cancer) |
| Compound 7d | 2.43 | MDA-MB-231 |
| Compound 10c | 4.98 | HepG2 (liver cancer) |
In vitro studies have indicated that certain sulfonamide derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines at low micromolar concentrations . The mechanisms include disruption of microtubule assembly and modulation of apoptotic pathways.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and cyclooxygenases (COXs), which play roles in inflammation and cancer .
- Receptor Interactions : The presence of methoxy groups enhances hydrogen bonding capabilities, improving binding affinity to target proteins .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against clinical isolates of bacteria, demonstrating that modifications to the benzene ring significantly impacted potency .
- Anti-inflammatory Effects : In an animal model, a sulfonamide derivative showed marked reduction in inflammation markers post-treatment compared to controls, highlighting its therapeutic potential in inflammatory diseases .
- Anticancer Screening : A series of benzenesulfonamide derivatives were tested for cytotoxicity against several cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a brominated methoxybenzene intermediate with 4-methoxybenzylamine. Key steps include:
- Sulfonamide Formation : Reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at room temperature .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction efficiency can be optimized by controlling stoichiometry, temperature (e.g., 0–25°C), and solvent choice (e.g., THF/water mixtures for amine coupling) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : H/C NMR to confirm substituent positions and integration ratios; IR spectroscopy to verify sulfonamide (S=O, N-H) and methoxy (C-O) functional groups .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization).
- Elemental Analysis : Confirm empirical formula matching theoretical values .
Q. What in vitro assays are used to screen its biological activity, and what controls are critical?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), using doxorubicin as a reference. Normal cell lines (e.g., HEK-293) should be included to assess selectivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this sulfonamide derivative?
- Methodological Answer :
- Crystal Growth : Slow evaporation of saturated solutions in solvents like ethanol or DMSO.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
- Structure Refinement : Software like SHELXL for least-squares refinement. Key parameters: R-factor < 0.05, hydrogen-bonding networks (e.g., N-H···O=S interactions) .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?
- Methodological Answer :
- Substituent Variation : Systematically modify the methoxy groups (e.g., replace with ethoxy, halogen) or the benzyl moiety (e.g., introduce electron-withdrawing groups) .
- Enzyme Assays : Test inhibition of carbonic anhydrase or cyclooxygenase isoforms (e.g., COX-1/COX-2) using acetazolamide or celecoxib as benchmarks.
- Computational Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, correlating with IC values .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, inoculum sizes, and incubation times. For example, discrepancies in MIC values may arise from variations in bacterial strain virulence .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers. Replicate experiments under controlled conditions to verify reproducibility .
Q. What computational strategies predict its pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME for bioavailability, CYP450 metabolism, and blood-brain barrier penetration.
- Toxicity Profiling : Use ProTox-II to estimate LD, hepatotoxicity, and mutagenicity. Validate with in vitro Ames tests .
Q. How can AI-driven tools optimize reaction yields or predict novel derivatives?
- Methodological Answer :
- Reaction Optimization : Platforms like COMSOL Multiphysics integrate kinetic modeling to simulate reaction parameters (e.g., temperature, catalyst loading) for maximum yield .
- Generative Chemistry : AI models (e.g., GPT-Chem) propose derivatives with enhanced bioactivity by training on existing SAR data .
Data Presentation
Table 1 : Key Physicochemical and Biological Data for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
